Benzyl 2-(dibenzylamino)-3-phenylpropanoate

Description

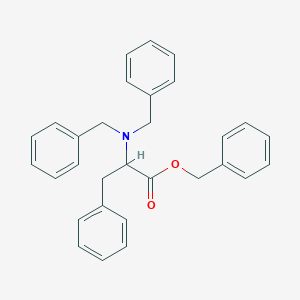

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(dibenzylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGXYJGAZOTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180684-58-6 | |

| Record name | N,N-Bis(phenylmethyl)phenylalanine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180684-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method for synthesizing benzyl 2-(dibenzylamino)-3-phenylpropanoate involves a two-step alkylation and esterification sequence starting from L-phenylalanine. As detailed in Organic Syntheses, the process begins with the treatment of L-phenylalanine (S1 ) with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) in aqueous medium. This step achieves simultaneous N,N-dibenzylation and esterification, yielding the protected intermediate S2 (Scheme 1). The reaction proceeds via nucleophilic substitution, where the amino group of phenylalanine attacks benzyl bromide, facilitated by the deprotonating action of K₂CO₃/NaOH.

Optimization of Alkylation Conditions

Critical parameters influencing yield include:

-

Molar Ratios : A 3:1 excess of benzyl bromide relative to phenylalanine ensures complete dibenzylation, avoiding monoalkylated byproducts.

-

Solvent System : A biphasic system (water/diethyl ether) enhances reaction efficiency by partitioning organic intermediates away from aqueous base, minimizing hydrolysis.

-

Temperature : Reflux conditions (100°C) accelerate the reaction, achieving completion within 1 hour.

Under optimized conditions, this method delivers this compound in 58–69% isolated yield after flash chromatography (hexane/ethyl acetate, 10:1).

Mitsunobu Reaction for Cyclization and Stereocontrol

Role of Protective Groups in β-Lactam Formation

Recent studies have explored the Mitsunobu reaction as a key step for constructing the β-lactam ring in derivatives of this compound. The choice of protective groups on the amino moiety profoundly impacts reaction outcomes:

-

Dibenzyl Protection : Superior to phthalimide or trityl groups, dibenzyl protection minimizes aziridine formation and enhances cyclization efficiency. For example, treating dibenzyl-protected dipeptide 1c with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dichloromethane (DCM) yields β-lactam 3c with 76% isolated yield and a diastereomeric ratio (dr) of 7:1.

-

Electron-Withdrawing Effects : Phthalimide groups (1a ) lead to lower yields (45%) due to increased acidity at the Cα’-H position, promoting competing dehydration pathways.

Solvent and Reagent Selection

Optimal Mitsunobu conditions require:

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF) to prevent hydrolysis of intermediates.

-

Reducing Agent : DIAD over diethyl azodicarboxylate (DEAD) due to better stability and reduced side reactions.

-

Temperature : Room temperature (25°C) balances reaction rate and stereochemical integrity.

Deprotection Strategies and Challenges

Hydrogenolytic Removal of Dibenzyl Groups

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol/ethyl acetate (5:95) effectively cleaves the dibenzyl protective groups. However, residual DIAD from prior Mitsunobu reactions complicates this step, necessitating rigorous purification of intermediates before deprotection. For instance, debenzylation of 3c proceeds in 80% yield only after DIAD removal, whereas contaminated batches yield <60% due to competing reduction pathways.

Epimerization Risks

The basic nitrogen in dibenzylamino intermediates can induce epimerization at the exocyclic Cα’-H center, especially in polar aprotic solvents like dimethylformamide (DMF). Miller et al. observed similar epimerization in phenylglycine derivatives, underscoring the need for low-temperature deprotection (<0°C) to preserve stereochemistry.

Comparative Analysis of Synthetic Routes

Applications in Enantioselective Synthesis

This compound serves as a precursor to α-N,N-dibenzylamino aldehydes, which are pivotal in asymmetric catalysis. For example, Swern oxidation of the alcohol derivative (S3 ) using oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) produces enantiomerically pure aldehydes (>99% ee). These aldehydes are valuable in Strecker and Mannich reactions for constructing quaternary stereocenters .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(dibenzylamino)-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Pd-C, LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Substituted benzylamines

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Intermediate for Drug Synthesis : Benzyl 2-(dibenzylamino)-3-phenylpropanoate serves as an important intermediate in synthesizing various pharmaceuticals, including enzyme inhibitors and drug ligands. Its chirality is crucial for the biological activity of synthesized compounds.

- Biological Activity : Research indicates that this compound exhibits notable biological activities, making it a candidate for developing new therapeutic agents. It has been studied for potential applications against various diseases, including cancer and infectious diseases.

-

Organic Synthesis

- Asymmetric Synthesis : The compound's chiral center makes it significant in asymmetric synthesis applications, allowing for the production of enantiomerically pure compounds that are vital in pharmaceuticals.

- Protective Group in Peptide Synthesis : It has been utilized as a protective group in peptide synthesis, showing improved yields and efficiency compared to traditional protective groups.

-

Biochemical Research

- Cell Culture Inducer : this compound is widely used as an inducer in cell culture and molecular biology experiments. Its ability to facilitate specific biochemical reactions makes it valuable for studying cellular mechanisms .

- Modulation of Cellular Processes : The compound influences various cellular processes, which can be instrumental in understanding disease mechanisms and developing new treatments.

Case Studies and Research Findings

- Cyclic Peptide Inhibitors : A study highlighted the compound's role in enhancing selectivity for specific phosphatases, indicating its potential therapeutic applications against cancer.

- Optimization in Peptide Synthesis : Investigations into its use as a protective group showed improved yields and efficiency compared to traditional methods, underscoring its value in organic synthesis.

- Pharmacological Studies : Research has demonstrated the compound's interactions with biological systems, revealing insights into its pharmacological potential and paving the way for further investigations into its therapeutic uses .

Mechanism of Action

The mechanism of action of Benzyl 2-(dibenzylamino)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Tripeptide Derivatives with Sulfonamido Groups

Examples :

- (R)-Benzyl 2-((R)-2-((S)-3-Methyl-2-(4-methylphenylsulfonamido)butanamido)-2-phenylacetamido)-3-phenylpropanoate (G5–2)

- (S)-Benzyl 2-((S)-2-((R)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanamido)-2-phenylacetamido)-3-phenylpropanoate (G6–1)

Comparison :

Fluorinated Analogs

Example :

- (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS: 874336-37-5)

| Property | Target Compound | Fluorinated Analog |

|---|---|---|

| Molecular Weight | 435.56 | 445.50 |

| Substituent | Phenyl | 4-Fluorophenyl |

| Solubility | Lipophilic | Enhanced polarity due to fluorine and sulfonate |

Comparison :

Aliphatic Chain-Modified Derivatives

Example :

- Benzyl 3-N,N-dibenzylamino-2-fluoropropanoate (CAS: 887352-80-9)

| Property | Target Compound | 2-Fluoropropanoate Derivative |

|---|---|---|

| Molecular Formula | C₃₀H₂₉NO₂ | C₂₄H₂₄FNO₂ |

| Boiling Point (°C) | 566.32 | Not reported |

| Application | Peptide synthesis | Amino acid derivatives, fluorinated drug intermediates |

Comparison :

Boc-Protected Derivatives

Example :

- (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate

| Property | Target Compound | Boc-Protected Derivative |

|---|---|---|

| Protecting Group | None | tert-Butoxycarbonyl (Boc) |

| Molecular Weight | 435.56 | ~600 (estimated) |

| Stability | Base-sensitive | Enhanced stability under basic conditions |

Comparison :

- The Boc group improves stability during peptide coupling reactions, though it requires acidic conditions for deprotection .

Biological Activity

Benzyl 2-(dibenzylamino)-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound consists of a benzyl group linked to a dibenzylamino moiety, which is further connected to a phenylpropanoate backbone. This structural configuration is crucial for its interaction with biological targets.

Pharmacological Activities

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, related compounds have demonstrated efficacy in models of maximal electroshock seizure (MES), with effective doses (ED50) comparable to established anticonvulsants like phenobarbital .

2. Neuropathic Pain Relief

The compound has also shown promise in alleviating neuropathic pain, as evidenced by its performance in formalin-induced pain models. The structure-activity relationship (SAR) studies suggest that modifications to the dibenzylamino group can enhance analgesic effects while maintaining safety profiles .

The biological activity of this compound is primarily attributed to its ability to modulate sodium channels and influence neurotransmitter release. The compound promotes Na+ channel slow inactivation, which is critical in reducing neuronal hyperexcitability associated with seizures and pain .

Case Studies and Research Findings

Several research studies have investigated the pharmacological properties of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 2-(dibenzylamino)-3-phenylpropanoate, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via N-alkylation or O-alkylation reactions. A standard procedure involves reacting benzyl bromide with lithium aluminum hydride (LiAlH₄) in dry diethyl ether under argon, yielding 58–69% after flash chromatography . For large-scale synthesis, a dual-base system (NaOH/K₂CO₃) in aqueous conditions at 85–95°C with benzyl bromide improves efficiency, though yields depend on reaction time and temperature control . Key optimization steps include inert atmosphere maintenance, solvent purity, and post-reaction extraction protocols.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure and stereochemistry. For example, ¹H NMR in CDCl₃ reveals aromatic proton resonances at δ 7.18–7.42 ppm and methylene groups at δ 3.38–5.18 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 298) .

Q. How is this compound utilized as a building block in peptide synthesis?

- Methodological Answer : The compound serves as a chiral intermediate in tripeptide derivatives. For instance, coupling with sulfonamido-propanamido or pyrrolidine-carboxamido groups requires activating agents like HATU/DIPEA in DMF. Stereochemical integrity is maintained via controlled reaction temperatures (0–25°C) and chiral column purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

- Methodological Answer : Competing O-alkylation versus N-alkylation can be minimized by adjusting base strength and solvent polarity. For example, using polar aprotic solvents (e.g., DMF) with weaker bases (K₂CO₃) favors N-alkylation, while nonpolar solvents (hexane) may shift selectivity . Kinetic monitoring via TLC or LC-MS helps identify optimal termination points.

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Chiral recognition issues in diastereomeric mixtures are addressed using X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR experiments. For example, coupling constants (J values) in ¹H NMR and optical rotation data ([α]D²⁰) differentiate enantiomers in tripeptide derivatives .

Q. How does the compound’s stability impact storage and handling in long-term studies?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/alkaline conditions. Storage at –20°C in anhydrous solvents (e.g., THF) with desiccants (silica gel) prevents degradation. Safety protocols mandate argon-blanketed vials and PPE due to flammability and irritant risks .

Q. How can researchers reconcile contradictory yield data across synthetic protocols?

- Methodological Answer : Discrepancies in yields (e.g., 58–69% vs. 33–67% in peptide couplings) arise from substrate steric effects or purification methods. Systematic reproducibility studies using identical reagents (e.g., LiAlH₄ batch purity) and column chromatography gradients (hexane/EtOAc ratios) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.